- Preparation of pyrimidine derivatives as modulators of insulin-like growth factor-1 receptor (IGF-1), World Intellectual Property Organization, , ,
Cas no 94651-33-9 (2-(Trifluoromethoxy)benzaldehyde)

94651-33-9 structure
Nombre del producto:2-(Trifluoromethoxy)benzaldehyde
Número CAS:94651-33-9
MF:C8H5F3O2
Megavatios:190.119313001633
MDL:MFCD00042405
CID:61740
PubChem ID:2777192
2-(Trifluoromethoxy)benzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 2-(TRIFLUOROMETHOXY)BENZALDEHYDE
- o-(Trifluoromethoxy)benzaldehyde
- 4-Trifluoromethoxy
- 2-trifluoromethoxybenzaldehyde
- 2-trifluoromethoxy-benzaldehyde
- PubChem1469
- 2-(TRIFLUOROMETHOXY)-BENZALDEHYDE
- trifluoromethoxybenzaldehyde
- o-trifluoromethoxybenzaldehyde
- (trifluoromethoxy)benzaldehyde
- KSC457M1D
- 2-trifluoromethoxy benzaldehyde
- 2-(trifluoromethoxy) benzaldehyde
- Benzaldehyde, (trifluoromethoxy)-
- CPHXLF
- 2-(Trifluoromethoxy)benzaldehyde (ACI)
- STK801541
- CS-W015915
- Z166606586
- MFCD00042405
- F2191-0159
- T2302
- EN300-23837
- 2-[(trifluoromethyl)oxy]benzaldehyde
- DB-019547
- SCHEMBL96815
- 94651-33-9
- PS-8385
- AKOS001284212
- DTXSID60915383
- CHEMBL4536848
- 2-(Trifluoromethoxy)benzaldehyde, 96%
- AC-3863
- 2-(Trifluoromethoxy)benzaldehyde
-
- MDL: MFCD00042405
- Renchi: 1S/C8H5F3O2/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-5H
- Clave inchi: CPHXLFKIUVVIOQ-UHFFFAOYSA-N
- Sonrisas: O=CC1C(OC(F)(F)F)=CC=CC=1
- Brn: 6137162
Atributos calculados
- Calidad precisa: 190.02400
- Masa isotópica única: 190.024
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 179
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 26.3
- Carga superficial: 0
Propiedades experimentales
- Color / forma: liquid
- Denso: 1.332 g/mL at 25 °C(lit.)
- Punto de ebullición: 76°C/20mmHg(lit.)
- Punto de inflamación: Fahrenheit: 152.6 ° f
Celsius: 67 ° c - índice de refracción: n20/D 1.454(lit.)
- PSA: 26.30000
- Logp: 2.39770
- Disolución: Not determined
- Sensibilidad: Air Sensitive
2-(Trifluoromethoxy)benzaldehyde Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:NA 1993 / PGIII
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT, AIR SENSITIVE
- Términos de riesgo:R36/37/38
2-(Trifluoromethoxy)benzaldehyde Datos Aduaneros
- Código HS:2913000090
- Datos Aduaneros:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(Trifluoromethoxy)benzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2302-5G |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | >95.0%(GC) | 5g |
¥750.00 | 2024-04-15 | |
Key Organics Ltd | PS-8385-1MG |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Oakwood | 007533-1g |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | 95% | 1g |
$10.00 | 2024-07-19 | |
Life Chemicals | F2191-0159-10g |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | 95%+ | 10g |
$84.0 | 2023-09-06 | |
Enamine | EN300-23837-0.5g |
2-(trifluoromethoxy)benzaldehyde |
94651-33-9 | 95% | 0.5g |
$21.0 | 2024-06-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010065-5g |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | 96% | 5g |
¥74 | 2024-07-19 | |
Apollo Scientific | PC7434E-25g |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | 98% | 25g |
£65.00 | 2023-09-02 | |
Fluorochem | 007533-5g |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | 98% | 5g |
£17.00 | 2022-03-01 | |
abcr | AB102832-25 g |
2-(Trifluoromethoxy)benzaldehyde, 98%; . |
94651-33-9 | 98% | 25g |
€134.70 | 2023-01-31 | |
Chemenu | CM255942-500g |
2-(Trifluoromethoxy)benzaldehyde |
94651-33-9 | 95+% | 500g |
$486 | 2022-06-09 |
2-(Trifluoromethoxy)benzaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt
Referencia
- Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox FragmentationAngewandte Chemie, 2018, 57(42), 13784-13789,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 16 h, rt
Referencia
- Photocatalytic preparation of perfluoroalkoxy-substituted arenes and heteroarenes, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene ; cooled; rt; overnight, rt
Referencia
- Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 1 h, rt
Referencia
- Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flowBeilstein Journal of Organic Chemistry, 2020, 16, 1305-1312,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Ruthenium(2+), tris(4,4′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, hexafl… Solvents: Acetonitrile ; cooled; 16 h, rt
Referencia
- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxideChemistry - A European Journal, 2021, 27(45), 11554-11558,
Métodos de producción 7
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; reflux
Referencia
- Preparation of secondary amine compounds as tRNA synthetase inhibitors useful in killing Gram-negative bacteria, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene ; -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane
1.3 -
1.2 Reagents: sec-Butyllithium Solvents: Cyclohexane
1.3 -
Referencia
- 2-, 3-, and 4-(trifluoromethoxy)phenyllithiums: versatile intermediates offering access to a variety of new organofluorine compoundsEuropean Journal of Organic Chemistry, 2001, (4), 691-695,
Métodos de producción 11
Condiciones de reacción
Referencia
- Simultaneous Chirality Sensing of Multiple Amines by 19F NMRJournal of the American Chemical Society, 2015, 137(9), 3221-3224,
Métodos de producción 12
Condiciones de reacción
Referencia
- Intramolecular hydroxycarbene C-H-insertion: the curious case of (o-methoxyphenyl)hydroxycarbeneBeilstein Journal of Organic Chemistry, 2010, 6, 1061-1069,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of 3-[(fluoroalkoxy)benzylamino]piperidines and analogs as substance P antagonists, World Intellectual Property Organization, , ,
2-(Trifluoromethoxy)benzaldehyde Raw materials
- Peroxide,bis(trifluoromethyl)
- 2-Hydroxybenzaldehyde
- 1H-Benzotriazolium, 1-methyl-7-nitro-3-(trifluoromethoxy)-5-(trifluoromethyl)-
- N-Propyl-Methyl Piperidinium Bis(trifluoroMethylsulfonyl)Imide
- Pyridinium, 4-cyano-1-(trifluoromethoxy)-
- 1,1-Dichlorodimethyl ether
- Methane, oxybis[trifluoro-
- (Trifluoromethoxy)benzene
- Benzaldehyde
2-(Trifluoromethoxy)benzaldehyde Preparation Products
2-(Trifluoromethoxy)benzaldehyde Literatura relevante
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
94651-33-9 (2-(Trifluoromethoxy)benzaldehyde) Productos relacionados
- 71653-64-0(2-(Difluoromethoxy)benzaldehyde)
- 1420793-04-9(5-Amino-6-fluoro-8-methyl-quinoline-2-carbaldehyde)
- 2580255-03-2(2-{(tert-butoxy)carbonylamino}-4-(2-chlorophenyl)thiophene-3-carboxylic acid)
- 1396877-22-7(N-2-(dimethylamino)ethyl-N'-(3-hydroxy-4,4-dimethylpentyl)ethanediamide)
- 1805918-67-5(Methyl 2-(difluoromethyl)-6-nitropyridine-4-acetate)
- 1807129-17-4(3-Chloromethyl-2-cyano-6-mercaptobenzenesulfonyl chloride)
- 157327-41-8(1-Boc-3-(Dimethylamino)methylene-4-oxopiperidine)
- 2229151-25-9(tert-butyl 4-(3-amino-1,1,1-trifluoropropan-2-yl)piperidine-1-carboxylate)
- 1695614-98-2(4-(4-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one)
- 1019595-44-8((2-methylbutan-2-yl)(5-methylfuran-2-yl)methylamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94651-33-9)2-(Trifluoromethoxy)benzaldehyde

Pureza:99%
Cantidad:500g
Precio ($):675.0
atkchemica
(CAS:94651-33-9)2-(Trifluoromethoxy)benzaldehyde

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe